Cas no 2406307-82-0 (1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole)

1-Methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole is a boronate ester derivative featuring a pyrazole core linked to a tetramethyl dioxaborolane group via a phenoxymethyl bridge. This compound is primarily valued for its utility as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The tetramethyl dioxaborolane moiety enhances stability and handling under ambient conditions, while the pyrazole scaffold offers potential for further functionalization. Its well-defined reactivity profile makes it suitable for applications in pharmaceutical and agrochemical research, particularly in constructing heterocyclic frameworks. The compound’s structural features ensure compatibility with a range of reaction conditions, providing synthetic flexibility.
1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole structure
2406307-82-0 structure
Product Name:1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole
CAS No:2406307-82-0
MF:C17H23BN2O3
MW:314.187124490738
MDL:MFCD28714547
CID:5165153
PubChem ID:119031236
Update Time:2025-10-28

1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-
    • 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole
    • MDL: MFCD28714547
    • Inchi: 1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3
    • InChI Key: MSZLFXWHWHLHJH-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(COC2=CC=CC(B3OC(C)(C)C(C)(C)O3)=C2)C=N1

1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole Pricemore >>

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Additional information on 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole

Comprehensive Overview of 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole (CAS No. 2406307-82-0)

1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole (CAS No. 2406307-82-0) is a specialized boron-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique tetramethyl-1,3,2-dioxaborolane moiety coupled with a pyrazole ring, making it a versatile intermediate for drug discovery and organic synthesis. Researchers are particularly interested in its potential as a building block for PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic approach in oncology and neurodegenerative diseases.

The molecular structure of 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole combines the stability of boronate esters with the reactivity of pyrazole derivatives. This dual functionality allows for diverse applications in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are fundamental to modern medicinal chemistry. Recent studies highlight its utility in creating biaryl structures, crucial for developing kinase inhibitors and other targeted therapies.

In the context of current research trends, this compound aligns with the growing demand for organoboron reagents in drug development. The pharmaceutical industry is actively exploring boron-based compounds due to their unique metabolic stability and ability to form reversible covalent bonds with biological targets. With the rise of precision medicine and targeted drug delivery systems, 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole presents exciting possibilities for next-generation therapeutics.

From a synthetic chemistry perspective, the tetramethyl-1,3,2-dioxaborolane group in this compound offers enhanced stability compared to conventional boronic acids, making it particularly valuable for air-sensitive reactions. This characteristic has led to its increasing adoption in high-throughput screening and combinatorial chemistry applications. The compound's lipophilicity and membrane permeability properties also make it attractive for developing CNS-active drugs, addressing a critical need in neurological disorder treatments.

The commercial availability of 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole (CAS No. 2406307-82-0) has expanded significantly in recent years, reflecting its growing importance in medicinal chemistry. Suppliers typically offer this compound with high purity levels (>95%) suitable for drug discovery programs. Market analysts note increasing demand from contract research organizations and academic laboratories working on protein degradation technologies and covalent inhibitor design.

Quality control aspects of 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole production emphasize rigorous HPLC analysis and NMR characterization to ensure batch-to-batch consistency. The compound's stability under various storage conditions makes it particularly suitable for international shipping and long-term storage, important considerations for global research collaborations. Current Good Manufacturing Practice (cGMP) compliant versions are becoming available to meet the needs of preclinical development programs.

Future research directions for 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole derivatives may explore their potential in bioorthogonal chemistry applications and theragnostic (therapy + diagnostic) platforms. The compound's modular structure allows for straightforward modification, enabling the development of tailored chemical probes for biological target engagement studies. These applications align well with the pharmaceutical industry's focus on translational research and personalized medicine approaches.

Environmental and safety considerations for handling 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole follow standard laboratory protocols for organoboron compounds. While not classified as hazardous under current regulations, proper personal protective equipment and chemical hygiene practices are recommended. The compound's stability profile contributes to safer handling compared to more reactive boron reagents, an important factor for sustainable chemistry initiatives.

In summary, 1-methyl-4-{3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl}-1H-pyrazole (CAS No. 2406307-82-0) represents an important chemical tool at the intersection of medicinal chemistry and materials science. Its unique structural features and versatile reactivity continue to inspire innovative applications in drug discovery and beyond, positioning it as a valuable asset for researchers tackling some of today's most challenging biomedical problems.

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